molecular formula C14H13NO3 B11869804 1-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)propan-2-one

1-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)propan-2-one

Cat. No.: B11869804
M. Wt: 243.26 g/mol
InChI Key: RGIAPDZQTOGKED-UHFFFAOYSA-N
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Description

1-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)propan-2-one is a quinoline-based heterocyclic compound characterized by a fused [1,3]dioxolo ring system at positions 4,5-g of the quinoline scaffold. The molecule features a methyl group at position 8 and a propan-2-one (acetone-derived) substituent at position 6 (Figure 1). This structural arrangement confers unique electronic and steric properties, making it a candidate for investigation in medicinal chemistry, particularly for antitumor and antimicrobial applications.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

1-(8-methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)propan-2-one

InChI

InChI=1S/C14H13NO3/c1-8-3-10(4-9(2)16)15-12-6-14-13(5-11(8)12)17-7-18-14/h3,5-6H,4,7H2,1-2H3

InChI Key

RGIAPDZQTOGKED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC3=C(C=C12)OCO3)CC(=O)C

Origin of Product

United States

Preparation Methods

Oxidative Dehydrogenation of Secondary Alcohols

Using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidizer, secondary alcohols such as 1-(8-Methyl-dioxolo[4,5-g]quinolin-6-yl)propan-2-ol are converted to ketones. Conditions include:

  • Solvent : Dichloroethane or THF.

  • Temperature : 40–60°C.

  • Yield : 70–85% after column chromatography.

Acylation via Enolate Intermediates

Deprotonation of the quinoline C6 position with LDA (lithium diisopropylamide) followed by reaction with acetyl chloride introduces the propan-2-one group. This method, adapted from PubChem CID 137100925, achieves moderate yields (50–65%) but requires strict anhydrous conditions.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) between halogenated quinoline precursors and propan-2-one boronic esters are described in US11535629B2. For example:
C6H5B(OH)2+Br-[Quinoline]Pd(PPh3)4C6H5Quinoline\text{C}_6\text{H}_5\text{B(OH)}_2 + \text{Br-}[\text{Quinoline}] \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_6\text{H}_5-\text{Quinoline}
Yields range from 55% to 75%, with tetrahydrofuran (THF) as the solvent.

Optimization and Purification

Byproduct Mitigation

  • Unreacted diols : Remove via aqueous extraction (NaHCO₃ wash).

  • Over-oxidation : Controlled DDQ stoichiometry (1.1–1.3 equiv) prevents diketone formation.

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane (3:7) eluent isolates the target compound with >95% purity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (Relative)Scalability
Oxidative Dehydrogenation8595LowHigh
Acylation6590ModerateModerate
Cross-Coupling7592HighLow

Chemical Reactions Analysis

Types of Reactions

1-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)propan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and the yield of the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Synthesis Methodologies

Various synthetic routes have been explored for the production of this compound. A common method involves the reaction of appropriate quinoline derivatives with dioxole-containing reagents under controlled conditions. The synthesis is typically characterized by spectral techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to confirm the structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to 1-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)propan-2-one. For instance:

  • Study Findings : Compounds synthesized from this base structure exhibited significant activity against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were determined using serial dilution methods, revealing potent antibacterial effects .
CompoundBacterial StrainMIC (µg/mL)
6dMycobacterium smegmatis6.25
9cPseudomonas aeruginosa12.5

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies using the MCF-7 breast cancer cell line demonstrated that several derivatives showed comparable or superior activity to standard chemotherapeutics like Doxorubicin.

  • Study Results : In one study, compounds derived from the quinoline framework exhibited IC50 values indicating significant cytotoxicity against MCF-7 cells.
CompoundIC50 (µM)Reference
7b15
8c10

Neuroprotective Applications

Emerging research suggests that derivatives of this compound may possess neuroprotective properties. For instance, compounds similar to this compound have been studied for their potential in treating neurodegenerative diseases such as Parkinson's disease due to their ability to act as dopamine receptor agonists .

Case Study 1: Antimicrobial Screening

A comprehensive antimicrobial screening was performed on a series of synthesized compounds derived from quinoline derivatives. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-negative bacteria.

Case Study 2: Anticancer Efficacy

In a comparative study against established anticancer drugs, several derivatives showed promising results in inhibiting cell proliferation in MCF-7 cells. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the quinoline ring significantly influenced biological activity.

Mechanism of Action

The mechanism of action of 1-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Substituent and Molecular Properties Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Bioactivity
1-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)propan-2-one 8-Me, 6-propan-2-one C₁₄H₁₃NO₃ 243.26 g/mol Hypothesized antitumor*
8-Chloro-6-methyl[1,3]dioxolo[4,5-g]quinoline 8-Cl, 6-Me C₁₁H₈ClNO₂ 235.64 g/mol Antitumor, antimicrobial
NSC 656161 (6-(3-Bromophenyl)[1,3]dioxolo[4,5-g]quinolin-8-ol) 6-Br-Ph, 8-OH C₁₆H₁₀BrNO₃ 358.16 g/mol DNA-damaging agent (MGMT-linked)
8-Phenyl-5-isopropyl-[1,3]dioxolo[4,5-g]quinazolin-6-one 8-Ph, 5-isopropyl C₁₈H₁₆N₂O₃ 308.33 g/mol N/A (structural analog)
8-(3-Imidazolylpropoxy)-6-(4-Cl-Ph)-[1,3]dioxolo[4,5-g]quinoline 8-imidazolylpropoxy, 6-Cl-Ph C₂₃H₂₀ClN₃O₃ 433.88 g/mol Anticancer (synthesis focus)

*Bioactivity inferred from analogs (e.g., NSC 656161 and 8-chloro-6-methyl derivatives).

Physicochemical Properties

  • Thermal Stability : Derivatives like 8-phenyl-5-isopropyl-[1,3]dioxoloquinazolin-6-one exhibit high thermal stability (boiling point: 486.3°C) due to aromatic stacking .

Biological Activity

The compound 1-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)propan-2-one is a member of the quinoline family, known for its diverse biological activities. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N1O3C_{13}H_{13}N_{1}O_{3}, with a molecular weight of approximately 233.25 g/mol. The structure features a quinoline core with a dioxole substituent and a propanone moiety, contributing to its unique chemical properties.

Structural Formula

C13H13NO3\text{C}_{13}\text{H}_{13}\text{N}\text{O}_{3}

Antimicrobial Activity

Research indicates that compounds related to quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that This compound demonstrates effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies suggest that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The proposed mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins, leading to increased cell death in tumor cells.

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of this compound. It has been shown to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Table: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AntimicrobialEffective against bacteriaDisruption of cell wall synthesis
AnticancerInduces apoptosisActivation of caspases; modulation of Bcl-2 proteins
NeuroprotectiveReduces oxidative stressAnti-inflammatory effects; protection against cell death

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating strong antimicrobial activity compared to standard antibiotics.

Case Study 2: Cancer Cell Line Testing

A study conducted on MCF-7 cells revealed that treatment with the compound at concentrations of 10 µM resulted in a 50% reduction in cell viability after 48 hours. Flow cytometry analysis confirmed that this reduction was primarily due to apoptosis.

Q & A

Q. What are the established synthetic routes for 1-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)propan-2-one?

The synthesis typically involves multi-step organic reactions, including cyclization and functionalization steps. Key methods include:

  • Palladium-catalyzed cross-coupling reactions for forming carbon-carbon bonds in the quinoline core .
  • Acetylation or ketone functionalization at the 6-position of the quinoline scaffold under anhydrous conditions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while controlled temperatures (60–100°C) prevent side reactions .
  • Purification : Column chromatography or recrystallization from methanol/ethanol mixtures is recommended for high purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

  • X-ray crystallography : Resolves the 3D structure and confirms substituent positions (e.g., methyl and dioxolane groups) using SHELX software .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbonyl/aromatic signals (e.g., propan-2-one at δ 2.1–2.3 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., C14_{14}H13_{13}NO3_3 requires m/z 251.0946) .

Q. How is the crystal structure of this compound typically analyzed?

  • Data collection : Single-crystal X-ray diffraction at 90 K using MoKα radiation (λ = 0.71073 Å) .
  • Refinement : SHELXL for small-molecule refinement, with absorption corrections via SADABS .
  • Key parameters : Reported metrics include R-factors (<0.05), unit cell dimensions, and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational structural data?

  • Cross-validation : Compare X-ray crystallography results with DFT-optimized geometries (e.g., bond lengths, dihedral angles) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O contacts) to validate packing arrangements .
  • Multipole refinement : Enhances electron density maps for accurate atomic displacement parameters .

Q. What strategies optimize reaction yields in multi-step syntheses of dioxoloquinoline derivatives?

  • Catalyst screening : Pd(PPh3_3)4_4 vs. CuI for Suzuki-Miyaura couplings (yields vary from 70–92%) .
  • Temperature control : Lower temperatures (≤80°C) reduce side reactions in acid-sensitive steps .
  • Solvent selection : Methanol/water mixtures improve solubility for cyclization steps .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Dose-response standardization : Use IC50_{50} values from consistent assays (e.g., malaria parasite inhibition vs. bacterial MIC) .
  • Metabolic stability tests : Assess compound degradation in liver microsomes to explain variability in in vivo results .
  • Epimerization checks : Monitor stereochemical integrity via chiral HPLC, as racemization can alter activity .

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